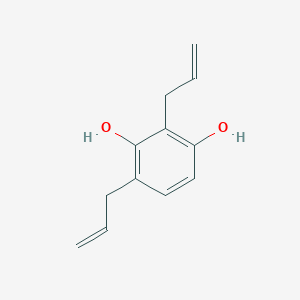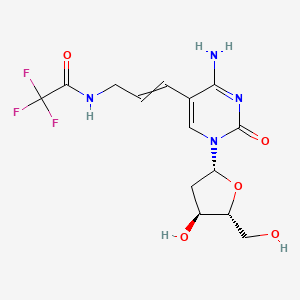
TFA-aa-dC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TFA-aa-dC, also known as 2’-deoxy-5-[3-(trifluoroacetyl)amino]-1-propenyl]cytidine, is a synthetic nucleoside analog. It is a derivative of cytidine, modified with a trifluoroacetyl group, which enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TFA-aa-dC typically involves the modification of cytidine. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by the introduction of the trifluoroacetyl group. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the ribose are protected using silyl or acyl protecting groups.
Introduction of Trifluoroacetyl Group: The trifluoroacetyl group is introduced via a reaction with trifluoroacetic anhydride in the presence of a base such as pyridine.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
TFA-aa-dC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted analogs, each with distinct chemical and biological properties .
Scientific Research Applications
TFA-aa-dC has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies of DNA replication and repair mechanisms.
Medicine: this compound shows promise as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis
Mechanism of Action
The mechanism of action of TFA-aa-dC involves its incorporation into DNA, where it interferes with DNA replication and repair processes. The trifluoroacetyl group enhances its binding affinity to DNA polymerases, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2’-deoxycytidine: Another nucleoside analog with anticancer properties.
2’-Deoxy-5-azacytidine: Used in the treatment of myelodysplastic syndromes.
2’-Deoxy-5-iodocytidine: Employed in antiviral research.
Uniqueness
TFA-aa-dC is unique due to the presence of the trifluoroacetyl group, which enhances its chemical stability and biological activity compared to other nucleoside analogs. This modification allows for more effective inhibition of DNA synthesis and greater potential as an anticancer agent .
Properties
Molecular Formula |
C14H17F3N4O5 |
|---|---|
Molecular Weight |
378.30 g/mol |
IUPAC Name |
N-[3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C14H17F3N4O5/c15-14(16,17)12(24)19-3-1-2-7-5-21(13(25)20-11(7)18)10-4-8(23)9(6-22)26-10/h1-2,5,8-10,22-23H,3-4,6H2,(H,19,24)(H2,18,20,25)/t8-,9+,10+/m0/s1 |
InChI Key |
WYMZPLFAGMLVFK-IVZWLZJFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C=CCNC(=O)C(F)(F)F)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCNC(=O)C(F)(F)F)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



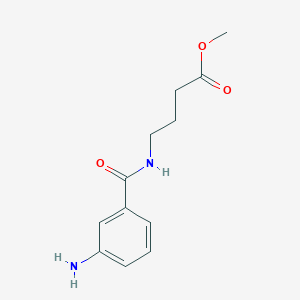
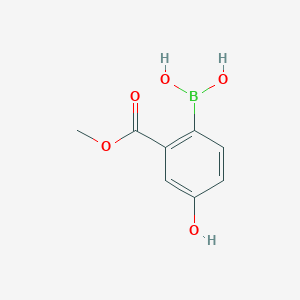
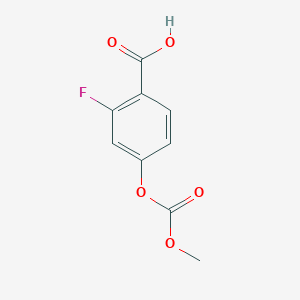
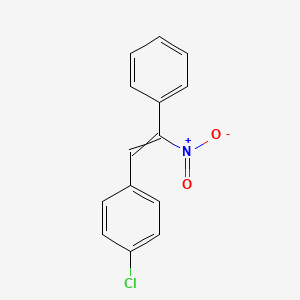
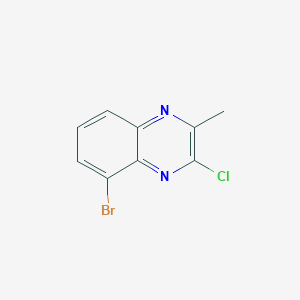
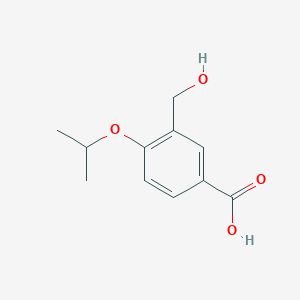
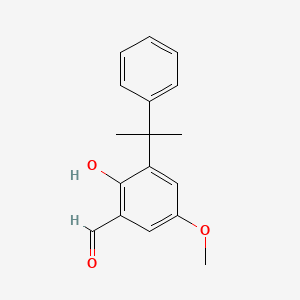

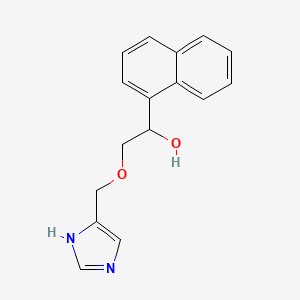
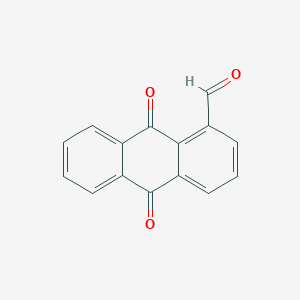
![5,6,7,8-tetrahydro-4H-furo[3,2-d]azepine](/img/structure/B8617350.png)

